

Solubility of 2,6-Diamino-3-nitropyridine in common lab solvents

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Compound of Interest

Compound Name: 2,6-Diamino-3-nitropyridine

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An In-Depth Technical Guide to the Solubility of **2,6-Diamino-3-nitropyridine**

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is indispensable for successful formulation, purification, and predictable in vivo performance. This technical guide provides a detailed exploration of the solubility of **2,6-Diamino-3-nitropyridine**, a compound of interest in various research domains. Due to the limited availability of quantitative solubility data in public literature, this guide integrates theoretical principles with actionable experimental protocols. It offers a predicted solubility profile based on molecular structure, explains the underlying intermolecular forces, and provides robust, step-by-step methodologies for the empirical determination of its solubility in common laboratory solvents.

Introduction: The Molecular Architecture of 2,6-Diamino-3-nitropyridine

2,6-Diamino-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula $C_5H_6N_4O_2$. Its structure is characterized by a pyridine ring substituted with two primary amine ($-NH_2$) groups at positions 2 and 6, and a nitro ($-NO_2$) group at position 3. The arrangement of these functional groups dictates its chemical personality and, consequently, its solubility.

- **Pyridine Ring:** A six-membered aromatic ring containing one nitrogen atom, which imparts basicity and polarity.
- **Amino Groups (-NH₂):** These groups are polar and can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen). Their presence significantly enhances the potential for interaction with polar solvents.
- **Nitro Group (-NO₂):** This is a strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor but not a donor.

The interplay of these features—a polar aromatic core, hydrogen-bonding capabilities, and a strong dipole moment from the nitro group—suggests a nuanced solubility profile.

Understanding this profile is essential for applications ranging from reaction chemistry, where it dictates solvent choice and reaction kinetics, to pharmaceutical development, where solubility directly impacts bioavailability and formulation strategies.^[1]

Theoretical and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.^[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of **2,6-Diamino-3-nitropyridine** is therefore a function of the balance between its interactions with itself (in the crystal lattice) and its interactions with solvent molecules.

The molecule possesses both polar (amino, nitro groups) and aromatic (pyridine ring) characteristics. This duality suggests it will not be exclusively soluble in either highly polar or purely nonpolar solvents but will exhibit preferential solubility in solvents that can accommodate its specific electronic and structural features.

Table 1: Predicted and Known Qualitative Solubility of **2,6-Diamino-3-nitropyridine**

Solvent Class	Common Examples	Predicted Solubility	Rationale & Known Data
Polar Protic	Water, Methanol, Ethanol	Low to Moderate	<p>The two amino groups and the nitro group can form hydrogen bonds with protic solvents. However, the aromatic pyridine ring is hydrophobic, which limits solubility in water. Known data indicates poor solubility in water.[3]</p> <p>Some solubility is expected in alcohols like ethanol.[3]</p>
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone	High	<p>These solvents are highly polar and can act as strong hydrogen bond acceptors, interacting favorably with the amino groups of the solute. They effectively solvate the polar parts of the molecule without the competing self-association seen in water, making them excellent candidates for achieving high solubility.</p>
Nonpolar	Hexane, Toluene, Diethyl Ether	Very Low	<p>These solvents lack the polarity and hydrogen-bonding</p>

capability to effectively solvate the polar amino and nitro groups. The energy required to break the solute-solute interactions in the crystal lattice would not be compensated by solute-solvent interactions.

Chlorinated

Dichloromethane
(DCM), Chloroform

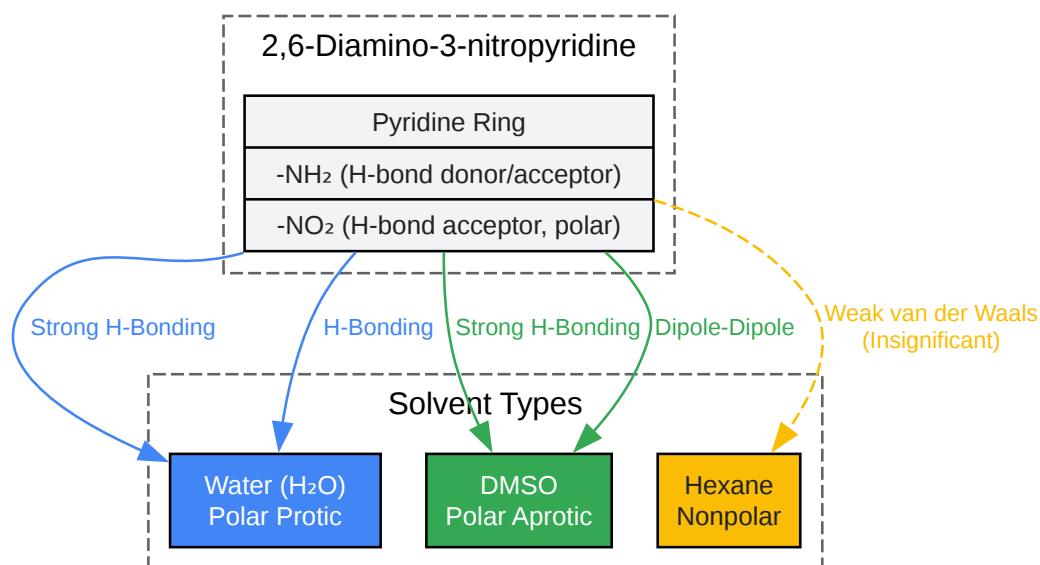
Moderate

These solvents have a moderate dipole moment and can engage in dipole-dipole interactions. While not as effective as polar aprotic solvents, they may offer some solubility. Known data suggests some solubility in dichloromethane.^[3]

Visualizing Intermolecular Interactions

The following diagram illustrates the potential interactions between **2,6-Diamino-3-nitropyridine** and different solvent types, providing a visual basis for the predictions in Table 1.

Fig. 1: Predicted Intermolecular Interactions

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Caption: Predicted intermolecular forces governing solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is required. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4]

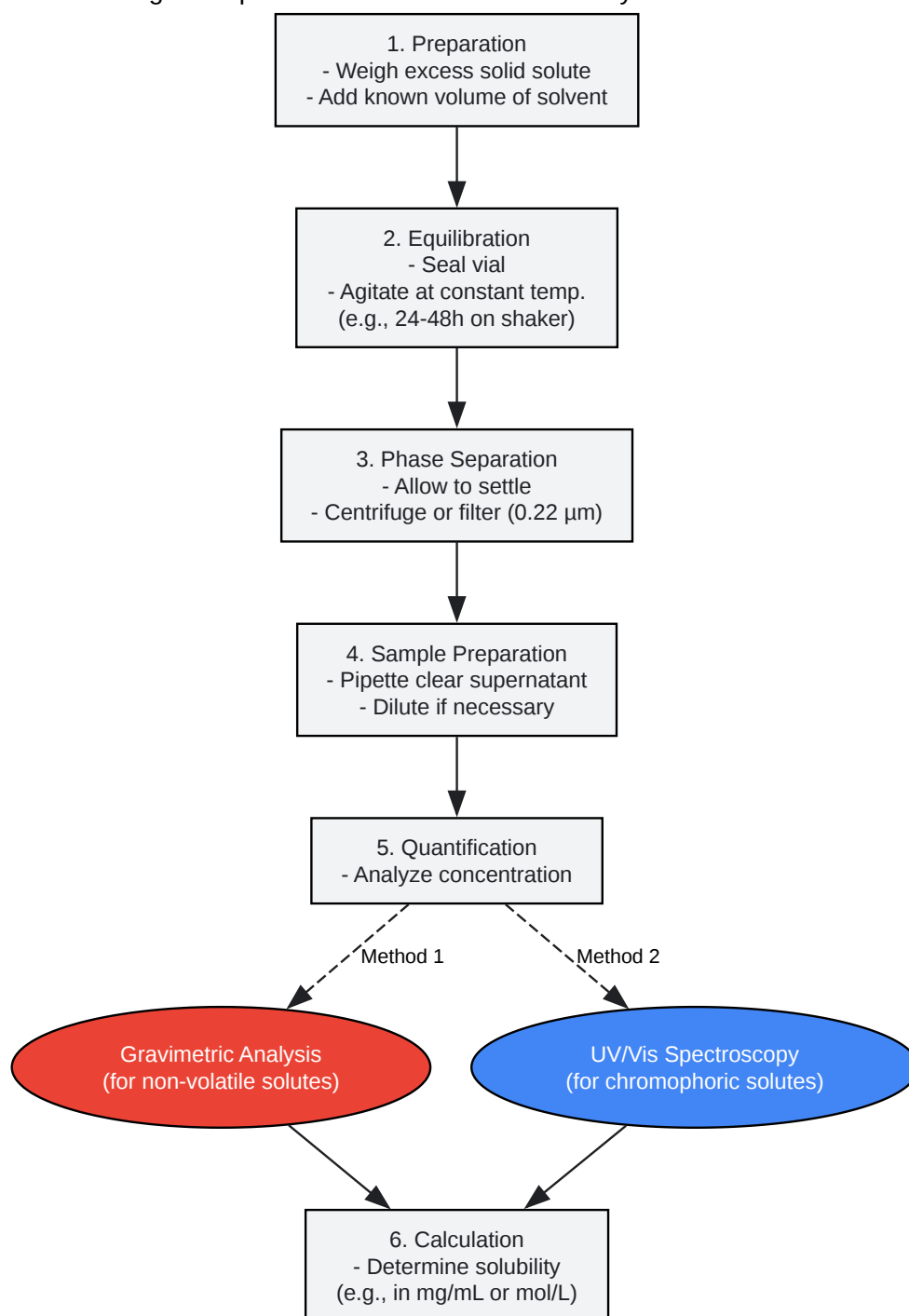
Core Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium, forming a saturated solution. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the complete experimental workflow.

Fig. 2: Experimental Workflow for Solubility Measurement



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Caption: Step-by-step workflow for the shake-flask method.

Detailed Step-by-Step Methodology

Materials and Equipment:

- **2,6-Diamino-3-nitropyridine** (solid)
- Selected solvents (e.g., water, ethanol, DMSO, etc.)
- Analytical balance (± 0.1 mg)
- Glass vials with screw caps (e.g., 4 mL or 20 mL)
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE or nylon)
- Volumetric flasks and pipettes
- Analytical instrument (UV/Vis Spectrophotometer or drying oven/evaporating dish)

Procedure:

- Preparation of the Slurry: a. Add an excess amount of **2,6-Diamino-3-nitropyridine** to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~ 10 -20 mg of solid per 1-2 mL of solvent. b. Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.
- Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 $^{\circ}\text{C}$). b. Agitate the vials for a period sufficient to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[5] For thermodynamic solubility, longer times are preferable to ensure a true equilibrium is established.

- **Phase Separation:** a. After equilibration, remove the vials and let them stand undisturbed for at least one hour to allow the excess solid to sediment. b. To ensure complete removal of undissolved particles, either: i. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the supernatant using a syringe fitted with a chemical-resistant 0.22 μm filter. This is a critical step to avoid artificially high results from suspended microparticles.
- **Quantification of Dissolved Solute:** a. Carefully pipette a known volume of the clear, saturated supernatant into a volumetric flask for analysis. b. Depending on the expected concentration and the chosen analytical method, a dilution with the same solvent may be necessary. c. Determine the concentration using one of the methods below.

Analytical Methods for Concentration Measurement

Method A: Gravimetric Analysis

This classic method is robust and does not require sophisticated instrumentation but is best suited for non-volatile solutes and solvents that are easily evaporated.^{[6][7]}

- **Procedure:** a. Accurately weigh a clean, dry evaporating dish (W_1). b. Carefully transfer a precise volume of the saturated supernatant (e.g., 1.0 mL) into the dish. c. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 $^{\circ}\text{C}$). d. Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. e. Repeat the drying and weighing cycle until a constant weight is achieved (W_2).
- **Calculation:**
 - Mass of dissolved solute = $W_2 - W_1$
 - Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant in mL)

Method B: UV/Vis Spectrophotometry

This method is ideal for aromatic compounds like **2,6-Diamino-3-nitropyridine**, which exhibit strong UV absorbance.^{[8][9]} It is highly sensitive and requires only a small sample volume.

- **Procedure:** a. Determine λ_{max} : Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer (e.g., from 200-500 nm)

to find the wavelength of maximum absorbance (λ_{max}). b. Create a Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at λ_{max} . Plot Absorbance vs. Concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert Law.^[9] c. Measure the Sample: Take the saturated supernatant (diluted if necessary) and measure its absorbance at λ_{max} . d. Ensure Linearity: The measured absorbance of the sample must fall within the linear range of the calibration curve. If it is too high, the sample must be diluted further with the solvent.

- Calculation:
 - Use the equation of the line from the calibration curve ($y = mx + c$, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.
 - Solubility (mg/mL) = (Calculated concentration) \times (Dilution factor)

Conclusion

While a comprehensive public database for the quantitative solubility of **2,6-Diamino-3-nitropyridine** is not readily available, a strong predictive framework can be established based on its molecular structure. The presence of both hydrogen bond donating and accepting groups on a polar aromatic scaffold suggests high solubility in polar aprotic solvents like DMSO and limited solubility in water and nonpolar solvents. For drug development professionals and researchers requiring precise data, this guide provides a self-validating, detailed experimental protocol based on the gold-standard shake-flask method. By employing either gravimetric or UV/Vis spectroscopic analysis, scientists can confidently and accurately determine the solubility of **2,6-Diamino-3-nitropyridine** in any solvent system relevant to their work, thereby enabling informed decisions in synthesis, formulation, and further research.

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